7-(4-(dimethylamino)benzoyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate
Overview
Description
JJH260 is a chemical compound known for its inhibitory effects on androgen-induced gene 1 (AIG1), an enzyme that hydrolyzes fatty acid esters of hydroxy fatty acids (FAHFAs). This compound has shown significant potential in scientific research due to its ability to inhibit specific enzymatic activities in various cell types .
Mechanism of Action
Target of Action
JJH260, also known as [7-[4-(dimethylamino)benzoyl]-1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-[2-(4-chlorophenyl)ethyl]piperidine-1-carboxylate, is primarily an inhibitor of the enzyme Androgen-Induced Gene 1 (AIG1) . AIG1 is an enzyme that hydrolyzes fatty acid esters of hydroxy fatty acids (FAHFAs) .
Mode of Action
JJH260 inhibits the fluorophosphonate reactivity and fatty acid esters of hydroxy fatty acid (FAHFA) hydrolysis activity of AIG1 in HEK293T cells . The IC50 values for these inhibitions are 0.50 μM and 0.57 μM, respectively .
Biochemical Pathways
Given that it inhibits aig1, it can be inferred that it impacts the pathways involving the hydrolysis of fahfas .
Result of Action
The inhibition of AIG1 by JJH260 leads to a decrease in the hydrolysis of FAHFAs in HEK293T cells . This could potentially alter the levels of FAHFAs in these cells, impacting various cellular processes.
Biochemical Analysis
Biochemical Properties
JJH260 plays a significant role in biochemical reactions by inhibiting the fluorophosphonate reactivity and FAHFA hydrolysis activity of AIG1 in HEK293T cells . The compound interacts with enzymes such as AIG1 and ADTRP . These interactions are crucial for its function and are facilitated by its molecular structure .
Cellular Effects
JJH260 has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting the FAHFA hydrolase activity in LNCaP cells and human T-cells . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of JJH260 involves its binding interactions with biomolecules and its role in enzyme inhibition or activation . It blocks the hydrolysis of 9-PAHSA, a specific FAHFA, with an IC50 value of 0.57 μM .
Metabolic Pathways
JJH260 is involved in metabolic pathways related to the hydrolysis of FAHFAs . It interacts with enzymes such as AIG1 and ADTRP, which play a role in these pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JJH260 involves the preparation of an N-hydroxy hydantoin carbamate structure. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of carbamate and hydantoin groups .
Industrial Production Methods
Industrial production methods for JJH260 are not widely documentedThe production process involves maintaining high purity standards and specific storage conditions to ensure the compound’s stability .
Chemical Reactions Analysis
Types of Reactions
JJH260 undergoes several types of chemical reactions, including:
Inhibition Reactions: JJH260 inhibits the hydrolysis of fatty acid esters of hydroxy fatty acids (FAHFAs) by targeting the AIG1 enzyme
Binding Reactions: The compound binds to specific sites on the AIG1 enzyme, preventing its normal enzymatic activity
Common Reagents and Conditions
Reagents: Common reagents used in reactions involving JJH260 include dimethyl sulfoxide (DMSO) for solubilization and various buffers to maintain pH levels
Conditions: Reactions typically occur at controlled temperatures and pH levels to ensure optimal activity and stability of the compound
Major Products
The primary product of reactions involving JJH260 is the inhibited form of the AIG1 enzyme, which results in reduced hydrolysis of fatty acid esters of hydroxy fatty acids .
Scientific Research Applications
JJH260 has several scientific research applications, including:
Chemistry: Used as a chemical probe to study the inhibition of AIG1 and related enzymes
Biology: Employed in cellular studies to understand the role of AIG1 in hydrolyzing fatty acid esters of hydroxy fatty acids
Medicine: Investigated for its potential therapeutic applications in diseases related to fatty acid metabolism
Industry: Utilized in the development of new chemical inhibitors and therapeutic agents targeting metabolic pathways
Comparison with Similar Compounds
Similar Compounds
ABC34: Structurally similar to JJH260, containing the same reactive N-hydroxy hydantoin carbamate group.
Uniqueness
JJH260 is unique due to its specific inhibitory action on AIG1, making it a valuable tool for studying the enzyme’s role in fatty acid metabolism. Its ability to selectively inhibit AIG1 without affecting other enzymes sets it apart from similar compounds .
Properties
IUPAC Name |
[7-[4-(dimethylamino)benzoyl]-1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-[2-(4-chlorophenyl)ethyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34ClN5O5/c1-31(2)24-11-7-22(8-12-24)26(36)33-17-18-34-25(19-33)27(37)35(28(34)38)40-29(39)32-15-13-21(14-16-32)4-3-20-5-9-23(30)10-6-20/h5-12,21,25H,3-4,13-19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RISSJZZMOJQTIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCN3C(C2)C(=O)N(C3=O)OC(=O)N4CCC(CC4)CCC5=CC=C(C=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34ClN5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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